molecular formula C9H17N3O B1468033 2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1342488-66-7

2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No.: B1468033
CAS No.: 1342488-66-7
M. Wt: 183.25 g/mol
InChI Key: CJVVHYDZOUKXOO-UHFFFAOYSA-N
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Description

2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine is a useful research compound. Its molecular formula is C9H17N3O and its molecular weight is 183.25 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions:

    • The compound can be synthesized through the alkylation of 4-aminopyrazole with 2-chloroethanol followed by etherification with ethanol under basic conditions.

    • Conditions such as temperature control, solvent choice, and pH must be carefully managed to ensure a high yield and purity.

  • Industrial Production Methods:

    • In industrial settings, the preparation often involves scalable techniques like batch or continuous flow synthesis.

    • Optimizing the reaction parameters and purification processes is crucial for producing the compound on a larger scale.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    • Reduction: Reduction of specific functional groups within the molecule can yield reduced forms.

    • Substitution: The amine group and the pyrazole ring are sites for potential substitution reactions.

  • Common Reagents and Conditions:

    • Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

    • Substitution reactions might use halogenating agents and nucleophiles under conditions such as reflux or controlled temperatures.

  • Major Products Formed:

    • Products vary depending on the specific reaction but can include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

  • In chemistry , it is studied for its reactivity and potential use as an intermediate in organic synthesis.

  • In biology , it could be used as a probe to study biochemical pathways involving amines and pyrazole derivatives.

  • In medicine , research might explore its potential as a pharmacophore in the development of new drugs.

  • In industry , it can serve as a precursor or intermediate for the synthesis of more complex molecules.

Mechanism of Action

  • The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, the amine group can participate in hydrogen bonding, and the pyrazole ring may interact with enzymes or receptors.

  • Molecular pathways affected can include enzymatic activities where the compound acts as an inhibitor or activator.

Comparison with Similar Compounds

  • Compared to compounds like 2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine, the ethoxyethyl group provides different steric and electronic properties, affecting reactivity and interactions.

  • Other similar compounds include 2-[1-(2-ethoxyethyl)-1H-imidazol-4-yl]ethan-1-amine, highlighting differences in the heterocyclic ring impacting biological activity and chemical behavior.

Properties

IUPAC Name

2-[1-(2-ethoxyethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-2-13-6-5-12-8-9(3-4-10)7-11-12/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVVHYDZOUKXOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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